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Compound of Interest

Compound Name: NZ 419

Cat. No.: B1677063

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for chronic kidney disease (CKD), the
management of uremic toxins remains a critical challenge. A variety of scavenger agents have
been developed to mitigate the toxic effects of these retained solutes. This guide provides a
comparative analysis of the safety profile of NZ 419, an investigational uremic toxin scavenger,
against established and alternative agents, namely AST-120 and Sevelamer. The following
sections detail the available preclinical and clinical safety data, supported by experimental
methodologies, to offer an objective comparison for research and development professionals.

Executive Summary of Comparative Safety Profiles

The table below summarizes the key safety findings for NZ 419, AST-120, and Sevelamer
based on available data. A significant data gap exists for NZ 419, with no formal preclinical
toxicology or clinical trial safety data publicly available. The information presented for NZ 419 is
derived from preliminary, non-guideline preclinical studies. In contrast, AST-120 and Sevelamer
have undergone extensive clinical evaluation, providing a more robust understanding of their
safety in human subjects.
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Parameter

NZ 419 (5-hydroxy-
1-methylhydantoin)

AST-120
(Kremezin®)

Sevelamer
(Renagel®,
Renvela®)

Mechanism of Action

Antioxidant, Hydroxyl

Radical Scavenger

Oral Carbon
Adsorbent of Uremic

Toxin Precursors

Non-absorbable
Phosphate-Binding
Polymer with Uremic
Toxin Binding

Properties

Preclinical Safety

Findings

No formal toxicology
studies available.
Studies on paraquat-
induced toxicity
suggest antioxidant
effects and potential
protection against

kidney injury.

Preclinical studies in
rats have been
conducted, but
specific quantitative
data such as LD50
and NOAEL are not
readily available in the

public domain.

Not systemically
absorbed. In a two-
year carcinogenicity
study in rats, an
increased incidence of
urinary bladder
transitional cell
papilloma was
observed in male rats
at a high dose. No
evidence of
mutagenicity in the

Ames test.

Clinical Safety Profile

No clinical trial safety

data available.

Generally well-
tolerated. The most
common adverse
events are
gastrointestinal,
including constipation,

nausea, loss of

appetite, and diarrhea.

No significant
difference in serious
adverse events
compared to placebo

in major clinical trials.

Not systemically
absorbed. Common
adverse events are
primarily
gastrointestinal,
including vomiting,
nausea, diarrhea,
dyspepsia, abdominal
pain, flatulence, and
constipation.
Sevelamer
hydrochloride may
worsen metabolic

acidosis.
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o Approved for use in Approved for the
Investigational;
o Japan, South Korea, control of serum
Development Status reportedly in clinical ) )
Taiwan, and the phosphorus in CKD
development. o ] ] )
Philippines. patients on dialysis.

In-Depth Safety Profile of NZ 419 (5-hydroxy-1-
methylhydantoin)

NZ 419, chemically known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and is
being investigated for its potential as a uremic toxin scavenger due to its intrinsic antioxidant
and hydroxyl radical scavenging properties.

Preclinical Safety Data:

To date, formal preclinical safety studies conducted under Good Laboratory Practice (GLP)
guidelines for NZ 419 have not been identified in the public domain. The available information
is derived from academic research focused on its protective effects in specific toxicity models:

o Paraquat-Induced Nephrotoxicity Studies: In studies involving rodent models of paraquat-
induced kidney injury, administration of 5-hydroxy-1-methylhydantoin demonstrated a
protective effect, which was attributed to its antioxidant properties and ability to scavenge
hydroxyl radicals[1][2]. These studies showed that it could reduce markers of oxidative
stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes
like superoxide dismutase (SOD)[1][2]. While these findings suggest a favorable biological
activity, they do not provide the comprehensive safety assessment required for a new drug
candidate. Key toxicological endpoints such as acute toxicity (LD50), repeated-dose toxicity
(No-Observed-Adverse-Effect Level - NOAEL), genotoxicity, and carcinogenicity have not
been reported.

Clinical Safety Data:

No published data from Phase | or subsequent clinical trials detailing the safety and tolerability
of NZ 419 in humans are currently available.

In-Depth Safety Profile of AST-120 (Kremezin®)
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AST-120 is an oral spherical carbon adsorbent designed to adsorb uremic toxins and their
precursors, such as indole (a precursor to indoxyl sulfate), within the gastrointestinal tract,
thereby reducing their systemic absorption[3][4].

Preclinical Safety Data:

While numerous preclinical efficacy studies in rat models of CKD have demonstrated the ability
of AST-120 to attenuate the progression of renal disease, specific quantitative data from formal
toxicology studies are not widely published. These preclinical studies have generally supported
the safety of AST-120, paving the way for extensive clinical investigation.

Clinical Safety Data:

The safety of AST-120 has been evaluated in numerous clinical trials, including large-scale,
randomized, placebo-controlled studies[5][6]. The overall safety profile is considered favorable,
with the majority of adverse events being gastrointestinal in nature.

o Common Adverse Events: A consistent finding across clinical trials is a higher incidence of
gastrointestinal disorders in patients treated with AST-120 compared to placebo. These
include:

o

Constipation

Nausea

[¢]

[¢]

Vomiting

[e]

Decreased appetite

Diarrhea

o

o Serious Adverse Events: In major clinical trials, no significant difference in the incidence of
serious adverse events has been observed between the AST-120 and placebo groups.

o Dermatological Events: Some meta-analyses have suggested a potential increase in
dermatological events with tailored-dose AST-120[5].
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In-Depth Safety Profile of Sevelamer (Renagel®,
Renvela®)

Sevelamer is a non-absorbable, calcium-free phosphate-binding polymer used to manage
hyperphosphatemia in CKD patients. It also possesses the ability to bind and remove certain
uremic toxins from the gastrointestinal tract. Sevelamer is available as sevelamer hydrochloride
and sevelamer carbonate.

Preclinical Safety Data:

As a non-systemically absorbed polymer, the primary focus of preclinical safety evaluation has
been on local gastrointestinal effects and long-term exposure.

o Carcinogenicity: In a two-year dietary carcinogenicity study in rats, sevelamer hydrochloride
was associated with an increased incidence of urinary bladder transitional cell papilloma in
male rats at a high dose (human equivalent dose twice the maximum clinical trial dose)[3].
The mechanism for this is not fully understood but may be related to the high chloride load.

» Mutagenicity: Sevelamer hydrochloride was not mutagenic in the in vitro bacterial reverse
mutation assay (Ames test)[3].

o Impairment of Fertility: In a study in rats, sevelamer hydrochloride did not impair fertility[3].
Clinical Safety Data:

Sevelamer has been extensively studied in clinical trials and is widely used in clinical practice.
Its safety profile is well-characterized.

o« Common Adverse Events: Similar to AST-120, the most frequently reported adverse events
are gastrointestinal, including:

o Vomiting
o Nausea

o Diarrhea
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[e]

Dyspepsia

(¢]

Abdominal pain

Flatulence

[¢]

[¢]

Constipation[3]

o Metabolic Acidosis: Sevelamer hydrochloride can exacerbate or cause metabolic acidosis
due to the exchange of chloride for phosphate in the gut. Sevelamer carbonate was
developed to address this issue and has been shown to have a more favorable effect on
serum bicarbonate levels.

» Absorption of Vitamins: Being a non-specific binder, sevelamer may reduce the absorption of
fat-soluble vitamins (A, D, E, and K) and folic acid[3].

Methodologies for Key Safety Experiments

To ensure a thorough and standardized evaluation of the safety of new drug candidates like NZ
419, a series of preclinical toxicology studies are typically conducted according to
internationally recognized guidelines, such as those established by the Organisation for
Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to obtain information on its
hazardous properties to allow for classification.

Experimental Protocol:

o Test Animals: Typically, a rodent species such as rats is used. A small number of animals are
used in a stepwise procedure.

o Dose Administration: The test substance is administered orally by gavage at one of a series
of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

e Procedure: The study proceeds in a stepwise manner, with the outcome of dosing at one
level determining the dose for the next step.
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» Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

» Endpoint: The study allows for the classification of the substance into a toxicity category
based on the observed mortality and toxic effects at different dose levels.

e
:::::::::‘ Classify substance based on outcome
0-1 animal dies 7*{ Repeat at a higher dose

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse
mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol:

o Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable
to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

o Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian
metabolism.

o Exposure: The bacterial strains are exposed to the test substance at various concentrations.

o Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential
amino acid.
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 Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have
undergone a reverse mutation will be able to grow and form visible colonies. The number of

revertant colonies is counted.

o Endpoint: A substance is considered mutagenic if it causes a concentration-related increase
in the number of revertant colonies compared to the negative control.

Without Metabolic Activation With Metabolic Activation (S9 Mix)
Bacterial Tester Strains Test Substance Bacterial Tester Strains Test Substance S9 Mix
A\ \ \ \
Plate on Minimal Agar Plate on Minimal Agar |«
\ \
Incubate Incubate
Y Y
Count Revertant Colonies Count Revertant Colonies

\ Y

/\
Compare colony counts to control

Click to download full resolution via product page

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated-Dose 28-Day Oral Toxicity Study in Rodents
(as per OECD Guideline 407)

Objective: To provide information on the potential health hazards likely to arise from repeated

oral exposure to a substance over a 28-day period.
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Experimental Protocol:

o Test Animals: Young adult rats are typically used. Animals are divided into at least three dose
groups and one control group, with an equal number of males and females in each group.

o Dose Administration: The test substance is administered orally (by gavage, in diet, or in
drinking water) daily for 28 days.

e Observations:

[¢]

Clinical Observations: Animals are observed daily for signs of toxicity.

[¢]

Body Weight and Food/Water Consumption: Measured weekly.

[e]

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study
for analysis of various parameters.

[e]

Ophthalmological Examination: Performed before and at the end of the study.

o Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is
performed. Organs are weighed, and tissues are collected for histopathological examination.

» Endpoint: The study aims to identify target organs of toxicity and determine the No-
Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse
effects are observed.
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Workflow for a 28-Day Repeated-Dose Oral Toxicity Study.

Conclusion

This comparative guide highlights the current state of knowledge regarding the safety profiles
of NZ 419, AST-120, and Sevelamer. While AST-120 and Sevelamer have well-documented
safety profiles, characterized primarily by gastrointestinal adverse events, there is a significant
lack of publicly available safety data for NZ 419. The preliminary preclinical findings for NZ 419
are promising in terms of its antioxidant activity, but a comprehensive assessment of its safety
through standardized preclinical toxicology studies and controlled clinical trials is essential for
its further development as a therapeutic agent for CKD. Researchers and drug development
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professionals should consider these data gaps when evaluating the potential of NZ 419 and
other novel uremic toxin scavengers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

2. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI
[ivami.com]

o 3. researchgate.net [researchgate.net]
e 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
e 5. bns-hungary.hu [bns-hungary.hu]

o 6. [Preventive effects of 5-hydroxy-1-methylhydantoin on paraquat-induced nephrotoxicity in
rat] - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [A Comparative Safety Analysis of Uremic Toxin
Scavengers: NZ 419 in Focus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677063#comparing-the-safety-profile-of-nz-419-
with-other-uremic-toxin-scavengers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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